molecular formula C24H24FNO3 B562912 Fluvastatin Lactone CAS No. 94061-83-3

Fluvastatin Lactone

Cat. No.: B562912
CAS No.: 94061-83-3
M. Wt: 393.458
InChI Key: VPXDEUFAXJFWBG-MCBHFWOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Fluvastatin Lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Hydrolysis: Basic conditions using sodium hydroxide or potassium hydroxide.

    Lactonization: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products Formed

    Oxidation: Epoxide impurities.

    Hydrolysis: Hydroxy acid form of Fluvastatin.

    Lactonization: this compound.

Scientific Research Applications

Scientific Research Applications

Fluvastatin Lactone has diverse applications in scientific research:

  • Chemistry : It serves as a model compound for studying the stability and degradation pathways of statins. Researchers utilize it to understand the hydroxy acid-lactone interconversion mechanism under varying pH conditions .
  • Biology : Investigations focus on its effects on cellular processes, particularly regarding potential myotoxicity. Studies have shown that fluvastatin can induce mitochondrial changes that precede myofibril damage in muscle tissues .
  • Medicine : this compound is pivotal in developing lipid-lowering therapies. It is extensively studied for its pharmacokinetics and pharmacodynamics, contributing to our understanding of statin therapy's clinical implications .
  • Industry : The compound is employed in pharmaceutical formulations and analytical methods for statin determination, enhancing drug development processes .

Pharmacodynamics

This compound primarily functions as a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition leads to:

  • Decreased Cholesterol Synthesis : The compound significantly lowers cholesterol biosynthesis by inhibiting the mevalonate pathway.
  • Increased LDL Uptake : It enhances the uptake of low-density lipoprotein (LDL) by liver cells, effectively reducing plasma cholesterol levels.

Metabolism

The metabolism of this compound predominantly occurs in the liver. Key findings include:

  • Intrinsic Clearance : Studies indicate high intrinsic clearance values for this compound compared to its acid form, suggesting rapid metabolism .
CompoundIntrinsic Clearance (CLint) ml/min/mg
This compoundHigh (exact value varies by study)
Fluvastatin AcidLow (<0.1 - 80)

Case Studies

Several case studies highlight the effectiveness and unique properties of this compound:

  • Effectiveness in Hyperlipidemia : Clinical trials have demonstrated significant reductions in LDL cholesterol levels among patients treated with fluvastatin compared to baseline measurements. The active form has shown greater therapeutic efficacy than the lactone form .
  • Comparative Pharmacology : Research comparing various statins indicates that Fluvastatin's metabolic profile allows for unique drug interactions influenced by genetic factors affecting metabolism via cytochrome P450 enzymes .
  • Myotoxicity Investigation : A study on Drosophila models revealed that chronic treatment with fluvastatin led to mitochondrial fragmentation and subsequent myofibril damage, suggesting a time-dependent relationship between mitochondrial health and muscle integrity .

Biological Activity

Fluvastatin, a member of the statin family, is primarily recognized for its role as an HMG-CoA reductase inhibitor, which is crucial in cholesterol biosynthesis. The compound exists in two forms: the active hydroxy acid form and the inactive lactone form. Understanding the biological activity of fluvastatin lactone, particularly its pharmacokinetics, metabolic pathways, and therapeutic implications, is essential for optimizing its clinical use.

Overview of Fluvastatin

Fluvastatin is the first entirely synthetic statin and is administered as its monosodium salt. It has a relatively hydrophilic nature with a pKa of 5.5, making it susceptible to interconversion between its active and inactive forms depending on the pH of the environment .

Interconversion Mechanism

The interconversion between the hydroxy acid and lactone forms of fluvastatin is pH-dependent:

  • Acidic Conditions : Both forms are equally probable due to comparable activation barriers (22-28 kcal mol1^{-1}).
  • Basic Conditions : The lactone form is less stable, with a hydrolysis activation barrier of 9 kcal mol1^{-1}, making it less favorable compared to the hydroxy acid form .

This pH-dependent behavior influences the bioavailability and therapeutic efficacy of fluvastatin.

Pharmacodynamics

Fluvastatin primarily exerts its effects through the inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis and increased uptake of low-density lipoprotein (LDL) by liver cells. This mechanism results in lowered plasma cholesterol levels, which is beneficial in managing hyperlipidemia and reducing cardiovascular risk .

Metabolism

The metabolism of this compound occurs predominantly in the liver. Studies indicate that statin lactones are metabolized more extensively than their acid forms. For instance, this compound exhibits significant intrinsic clearance values when subjected to human liver microsomes (HLMs), indicating rapid metabolism .

CompoundIntrinsic Clearance (CLint) ml/min/mg
This compoundHigh (exact value varies by study)
Fluvastatin AcidLow (<0.1 - 80)

Case Studies

  • Effectiveness in Hyperlipidemia : A clinical study demonstrated that patients treated with fluvastatin showed a significant reduction in LDL cholesterol levels compared to baseline measurements. The study highlighted that both forms contributed differently to therapeutic outcomes, where the active form was more effective .
  • Comparative Pharmacology : Research comparing various statins revealed that fluvastatin's metabolic profile allows for unique drug interactions and varied patient responses based on genetic factors affecting metabolism via cytochrome P450 enzymes .

Q & A

Q. Basic: What is the molecular mechanism by which fluvastatin lactone inhibits SERCA, and how does its binding affinity compare to other statin lactones?

This compound inhibits SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) via hydrophobic interactions with residues such as L61, V62, I307, and P312 in the transmembrane domain . Its binding affinity (ΔHbind = −23 kcal/mol) is weaker compared to atorvastatin lactone (ΔHbind = −44 kcal/mol) and rosuvastatin lactone (ΔHbind = −36 kcal/mol), as revealed by molecular docking and free-energy calculations . Methodologically, binding stability can be assessed using in silico simulations (e.g., molecular dynamics) combined with experimental validation via SERCA activity assays under varying statin concentrations .

Q. Basic: Which metabolic enzymes are primarily responsible for this compound metabolism, and how does its interconversion with the acid form influence pharmacokinetics?

This compound is metabolized predominantly by CYP2C9 , with minor contributions from CYP3A4 . The interconversion between its lactone and acid forms introduces pharmacokinetic complexity, as the lactone form is more lipophilic, influencing tissue penetration and half-life. Researchers should employ chiral chromatography (e.g., HPLC with optimized mobile phases) to quantify both forms in plasma . In vitro models using recombinant CYP isoforms or hepatocyte cultures can clarify enzyme-specific contributions .

Q. Basic: What analytical methodologies are recommended for quantifying this compound and its metabolites in biological matrices?

High-performance liquid chromatography (HPLC) with photodiode array detection is widely used. For example, a chemometric approach using a full 2³ factorial design optimizes separation parameters (e.g., pH, organic modifier concentration) to resolve this compound from hydroxy metabolites . Validation should include linearity (R² > 0.99), precision (RSD < 2%), and recovery (>90%) . Plasma samples require protein precipitation with acetonitrile prior to analysis .

Q. Advanced: How can researchers resolve contradictions in reported SERCA inhibition data between this compound and its acid form?

Discrepancies arise from isoform-specific effects: this compound inhibits SERCA1a by ~15–23% at 100 μM, while its acid form shows negligible activity against SERCA1a but modest inhibition of SERCA2a . To address this, design comparative assays using purified SERCA isoforms (1a vs. 2a) under standardized conditions (pH 7.0, 37°C). Pair these with differential scanning calorimetry to assess structural destabilization of SERCA by each form . Additionally, validate findings in cardiomyocyte models to contextualize physiological relevance .

Q. Advanced: What machine learning strategies can identify off-target interactions of this compound, such as SERCA inhibition?

A novel pharmacological space mapping approach combines data augmentation (e.g., structural perturbations of SERCA) with machine learning (ML) models trained on binding affinity datasets . Key steps:

  • Generate 3D structural descriptors of this compound from PubChem (CID: 29980473) .
  • Train ML classifiers (e.g., random forests) on SERCA-inhibitor interaction data.
  • Validate predictions using in vitro SERCA activity assays and molecular dynamics simulations .
    This method identified this compound as a weaker SERCA inhibitor compared to atorvastatin, highlighting its isoform selectivity .

Q. Advanced: How does the lactone-acid interconversion of fluvastatin impact experimental design in pharmacokinetic studies?

The equilibrium between lactone (lipophilic) and acid (hydrophilic) forms affects distribution, metabolism, and clearance. Researchers must:

  • Use stabilized matrices (e.g., acidified plasma) to prevent interconversion during sample collection .
  • Apply stereoselective LC-MS/MS to quantify enantiomers, as CYP2C9 metabolizes 3S,5R-fluvastatin preferentially .
  • Incorporate compartmental modeling to estimate interconversion rates in vivo.
  • Compare results with synthetic analogs lacking lactone functionality to isolate pharmacological effects .

Q. Advanced: What experimental design principles should guide studies on this compound’s off-target effects in cardiovascular models?

Adopt the PICOT framework to structure hypotheses:

  • Population (P): Cardiomyocytes or animal models with SERCA2a overexpression.
  • Intervention (I): this compound (1–100 μM) vs. acid form.
  • Comparison (C): Atorvastatin lactone (positive control for SERCA inhibition).
  • Outcome (O): Calcium transient amplitude, SERCA activity, ATPase kinetics.
  • Time (T): Acute (24 hr) vs. chronic (7-day) exposure .
    Include dose-response curves and negative controls (e.g., vehicle-treated cells) to isolate statin-specific effects .

Properties

IUPAC Name

(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO3/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-19-13-18(27)14-23(28)29-19/h3-12,15,18-19,27H,13-14H2,1-2H3/b12-11+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXDEUFAXJFWBG-MCBHFWOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(CC(=O)O3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H]3C[C@H](CC(=O)O3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652593
Record name (4R,6S)-6-{(E)-2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxyoxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94061-83-3
Record name (4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94061-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R,6S)-6-{(E)-2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxyoxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.